

An In-depth Technical Guide to Methylglycinediacetic Acid (MGDA) as a Chelating Agent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylglycine diacetic acid*

Cat. No.: *B13345646*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylglycinediacetic acid (MGDA), typically used as its trisodium salt (MGDA-Na₃), is a high-performance, readily biodegradable chelating agent.^{[1][2]} It serves as a powerful alternative to traditional aminopolycarboxylate chelating agents like EDTA and NTA, offering an excellent environmental and safety profile.^{[3][4]} Derived from the natural amino acid glycine, MGDA is a key component in a variety of applications, from industrial and household cleaning formulations to water treatment and personal care products.^{[5][6][7]} Its ability to form stable, water-soluble complexes with a wide range of di- and trivalent metal ions makes it an effective agent for controlling water hardness and preventing the negative effects of metal ions in various chemical processes.^{[1][5][8]}

Chemical Structure

MGDA is a tetradentate ligand, meaning it can form four bonds with a single metal ion.^[5] Its molecular structure consists of a central nitrogen atom bonded to a methyl group, two carboxymethyl groups, and an α -carboxyl group.^[5] This arrangement of three carboxylate groups and the nitrogen atom allows for the formation of highly stable chelate complexes with metal ions.^{[1][5]}

Figure 1: Chemical structure of MGDA Trisodium Salt.

Properties of MGDA

The effectiveness of MGDA as a chelating agent is defined by its chemical and physical properties.

Physicochemical Properties

Property	Value	Reference
Chemical Name	Methylglycine N,N-diacetic acid, trisodium salt	[9][10]
Other Names	Trisodium Dicarboxymethyl Alaninate; α -ADA	[2][8]
CAS Number	164462-16-2	[2][8]
Molecular Formula	$C_7H_8NNa_3O_6$	[5][8]
Molecular Weight	271.11 g/mol	[5][8]
Appearance	Colorless to light yellow liquid (as 40% solution) or solid	[3][9]
Solubility in Water	Miscible in all ratios; >600 g/L	[7][9]
pH (1% solution)	10.0 - 12.0	[9]
Density (40% solution)	1.28 - 1.32 g/cm ³ at 20°C	[8][9]

Chelation Properties

MGDA exhibits strong chelating capacity for a variety of metal ions. The stability of these complexes is quantified by their formation constants (log K values).

Table 1: Stability Constants (log K) of MGDA with Various Metal Ions

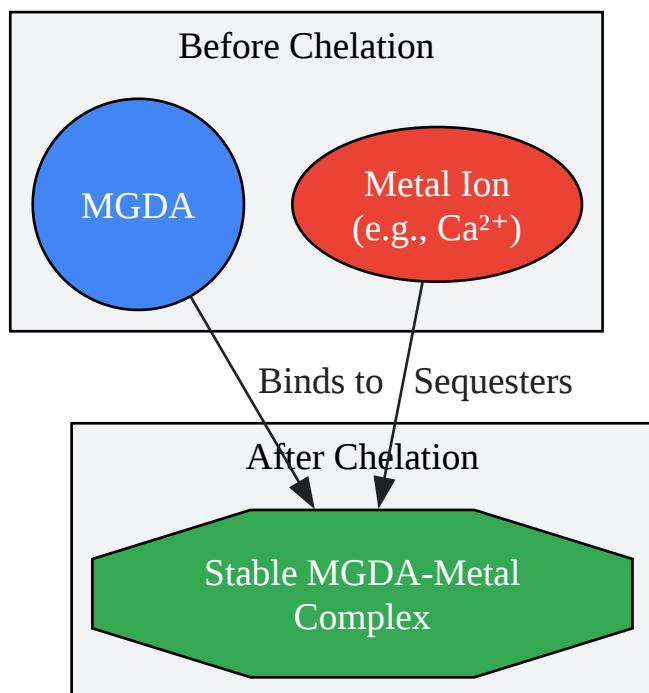
Metal Ion	log K
Ca ²⁺	6.8
Mg ²⁺	5.6
Fe ³⁺	Not specified
Cu ²⁺	Not specified
Zn ²⁺	Not specified
Mn ²⁺	Not specified

Note: While specific log K values for all ions were not available in the provided search results, the chelating values provide a practical measure of performance.

Table 2: Typical Chelating Values (mg metal ion / g of dry MGDA-Na3)

Metal Ion	Chelating Value (mg/g)	Reference
Ca ²⁺	60	[3]
Cu ²⁺	95	[3]
Zn ²⁺	95	[3]
Fe ²⁺	80	[3]
Mg ²⁺	35	[3]
Mn ²⁺	80	[3]

Key Performance Characteristics


- High Stability: MGDA is stable in both acidic (pH 2-3) and strongly alkaline environments, as well as at high temperatures (up to 200°C).[11] This allows for its use in a wide range of formulations and industrial processes.
- Excellent Biodegradability: MGDA is readily biodegradable, with studies showing over 60% degradation in 28 days under OECD 301F test conditions.[5][7] This minimizes its

environmental impact compared to persistent chelators like EDTA.

- Low Toxicity: It has low aquatic toxicity (EC50 >100mg/L) and is not harmful to humans, making it a safer choice for consumer and industrial products.[1][7] It is listed on the EPA's Safer Chemical Ingredients List.[1]

Mechanism of Chelation

Chelation is the process of forming a stable, water-soluble complex between a chelating agent and a metal ion. MGDA envelops a di- or trivalent metal ion, with the nitrogen atom and the negatively charged oxygen atoms of the carboxylate groups acting as electron donors, forming coordinate bonds with the metal ion. This sequesters the metal ion, preventing it from reacting with other components in the solution.

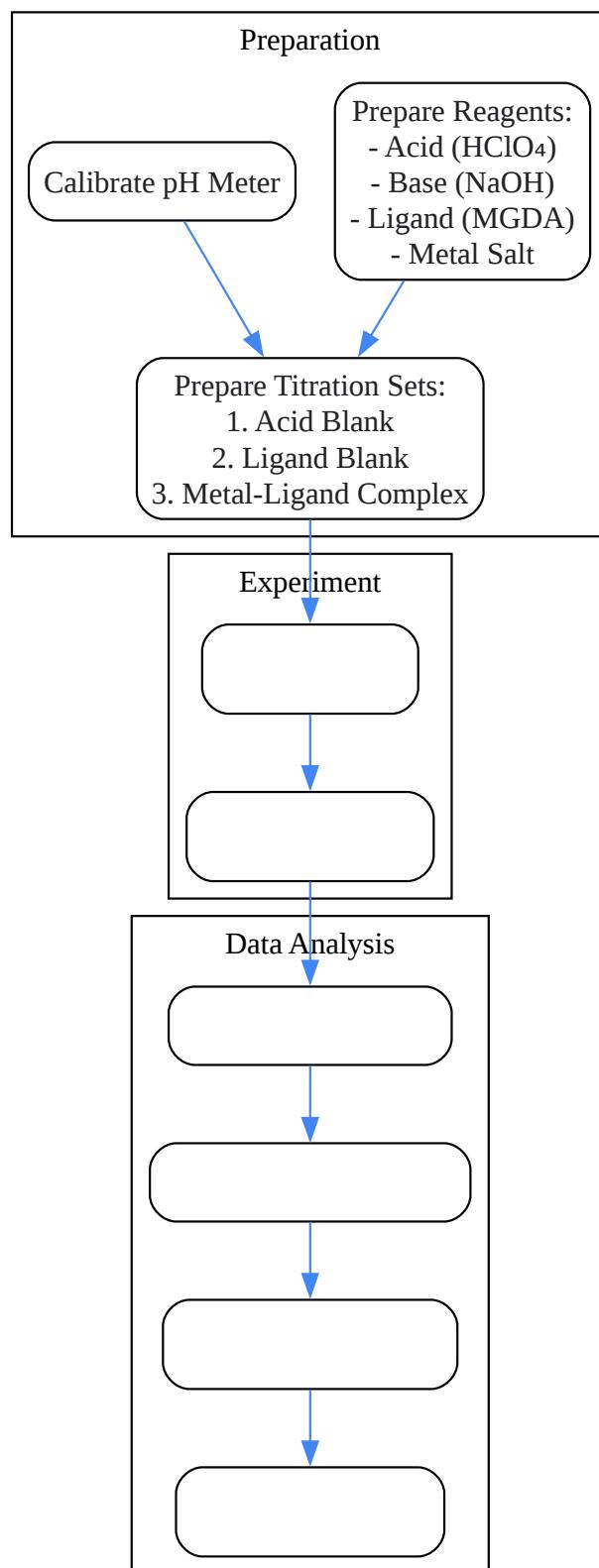
[Click to download full resolution via product page](#)

Figure 2: Simplified diagram of the MGDA chelation process.

Experimental Protocols

Determination of Metal-Ligand Stability Constants by Potentiometric Titration

This protocol outlines a general method for determining the stability constants of MGDA with a given metal ion using the Irving-Rossotti pH-metric titration technique.[\[11\]](#)


1. Materials and Reagents:

- MGDA solution of known concentration (e.g., 0.01 M).
- Metal salt solution (e.g., CaCl_2 , CuSO_4) of known concentration (e.g., 0.01 M).
- Standardized strong acid (e.g., 0.1 M HClO_4).
- Standardized carbonate-free strong base (e.g., 0.1 M NaOH).
- Inert salt for maintaining constant ionic strength (e.g., 1.0 M NaClO_4).
- High-purity deionized water.
- pH meter with a glass electrode, calibrated with standard buffers.
- Thermostated titration vessel.
- Magnetic stirrer.
- Microburette.

2. Experimental Procedure:

- **Titration Sets:** Prepare the following solutions in the thermostated vessel (e.g., at 25°C) for titration with the standardized base:
 - Set 1 (Acid blank): Strong acid + Inert salt + Deionized water.
 - Set 2 (Ligand blank): Strong acid + Inert salt + MGDA solution + Deionized water.

- Set 3 (Complex): Strong acid + Inert salt + MGDA solution + Metal salt solution + Deionized water.
- Titration: Titrate each solution against the standardized NaOH solution. Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Data Analysis:
 - From the titration curves, calculate the average number of protons associated with the ligand ($\bar{n}A$) at different pH values.
 - Plot $\bar{n}A$ against pH to determine the proton-ligand stability constants.
 - Calculate the average number of ligands attached to the metal ion (\bar{n}) and the free ligand exponent (pL).
 - Plot \bar{n} against pL to generate the formation curve.
 - From the formation curve, determine the stepwise stability constants ($\log K$) using methods like the half-integral method (at $\bar{n} = 0.5, 1.5$, etc.).[\[8\]](#)

[Click to download full resolution via product page](#)**Figure 3:** Experimental workflow for determining stability constants.

Assessment of Ready Biodegradability by OECD 301F (Manometric Respirometry Test)

This protocol describes the method for evaluating the ready biodegradability of MGDA.[\[1\]](#)[\[12\]](#)

1. Principle: A solution of MGDA in a mineral medium is inoculated with microorganisms (activated sludge) and incubated in a closed flask with a headspace of air or oxygen. The consumption of oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

2. Materials and Equipment:

- MGDA (test substance).
- Mineral medium (as specified in OECD 301 guidelines).
- Activated sludge from a sewage treatment plant, not adapted to the test substance.
- Reference compound (e.g., aniline) to check the activity of the inoculum.
- Respirometer capable of measuring oxygen uptake.
- Incubator set to a constant temperature (e.g., $22 \pm 1^\circ\text{C}$).

3. Experimental Procedure:

- Preparation: Prepare the test medium by adding the mineral medium, inoculum (e.g., 30 mg/L), and the test substance (MGDA) at a concentration that will yield a ThOD of 50-100 mg/L.[\[7\]](#)
- Incubation: Fill the respirometer flasks with the prepared test medium, ensuring a headspace for oxygen. Run parallel blanks (inoculum only) and reference controls (inoculum + aniline).
- Measurement: Incubate the flasks in the dark at a constant temperature for 28 days. Continuously stir the contents. Measure the oxygen consumption periodically.
- Calculation:

- Calculate the Theoretical Oxygen Demand (ThOD) based on the elemental composition of MGDA.
- Calculate the percentage of biodegradation at each time point by dividing the oxygen uptake of the test substance (corrected for the blank) by its ThOD.
- Validation: The test is considered valid if the reference compound shows more than 60% biodegradation within 14 days and the oxygen consumption in the blank is within the specified limits.
- Pass Level: MGDA is considered "readily biodegradable" if it reaches the 60% pass level within the 28-day period and within a 10-day window following the onset of biodegradation.
[\[1\]](#)

Conclusion

Methylglycinediacetic acid is a highly effective and versatile chelating agent with a compelling performance profile. Its strong binding affinity for metal ions, combined with its excellent stability across wide pH and temperature ranges, makes it suitable for a multitude of demanding applications. Critically, its ready biodegradability and low toxicity profile align with the increasing demand for environmentally responsible chemical solutions, positioning MGDA as a superior alternative to traditional, less eco-friendly chelating agents. This technical guide provides a foundational understanding of its structure, properties, and the methodologies used to characterize its performance, empowering researchers and formulators to leverage its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 2. materialsciencetech.com [materialsciencetech.com]

- 3. OECD 301F - Biodegradation Test - O2 Consumption - Situ Biosciences [situbiosciences.com]
- 4. Enhancing Laundry Performance: The Role of Chelating Agents [rqbchemical.com]
- 5. Preparation method of green chelating agent methyl glycine diacetic acid (MGDA) sodium salt - Eureka | Patsnap [eureka.patsnap.com]
- 6. MGDA (Trisodium Dicarboxymethyl Alaninate) - MATCO CHEMICALS [matcochemicals.com]
- 7. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 9. oecd.org [oecd.org]
- 10. chemistry.beloit.edu [chemistry.beloit.edu]
- 11. asianpubs.org [asianpubs.org]
- 12. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methylglycinediacetic Acid (MGDA) as a Chelating Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13345646#mgda-chelating-agent-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com